4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that features both pyrazole and triazole rings. These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1-methyl-1H-pyrazole with thiourea in the presence of a base, such as sodium hydroxide, to form the triazole ring . The reaction is usually carried out in a solvent like ethanol or water at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the pyrazole or triazole rings.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the reagents and conditions used .
Scientific Research Applications
4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves hydrogen bonding, hydrophobic interactions, and coordination with metal ions present in the active sites of the targets .
Comparison with Similar Compounds
Similar Compounds
4-Amino-5-phenylpyrazole: Known for its anti-inflammatory activity.
3-Amino-5-methylpyrazole: Used in the synthesis of pyrazolo[1,5-a]pyrimidines.
5-Amino-3-methyl-1H-pyrazole: Explored for its antiviral properties
Uniqueness
4-Amino-5-(1-methyl-1H-pyrazol-4-yl)-4H-1,2,4-triazole-3-thiol stands out due to its combined pyrazole and triazole rings, which provide a unique scaffold for drug design. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
4-amino-3-(1-methylpyrazol-4-yl)-1H-1,2,4-triazole-5-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N6S/c1-11-3-4(2-8-11)5-9-10-6(13)12(5)7/h2-3H,7H2,1H3,(H,10,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUKBYRTJFEECC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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